molecular formula C11H13N3O B14026562 5-(1-Phenylethoxy)-1H-pyrazol-3-amine

5-(1-Phenylethoxy)-1H-pyrazol-3-amine

Cat. No.: B14026562
M. Wt: 203.24 g/mol
InChI Key: BCVHYVFPIDZGQS-UHFFFAOYSA-N
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Description

5-(1-Phenylethoxy)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a phenylethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine typically involves the reaction of 1-phenylethanol with hydrazine derivatives under controlled conditions. One common method involves the condensation of 1-phenylethanol with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenylethoxy)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethoxy group can yield phenylacetone, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

5-(1-Phenylethoxy)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Phenylethoxy)-1H-pyrazol-3-amine is unique due to the presence of both the phenylethoxy and amine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-(1-phenylethoxy)-1H-pyrazol-5-amine

InChI

InChI=1S/C11H13N3O/c1-8(9-5-3-2-4-6-9)15-11-7-10(12)13-14-11/h2-8H,1H3,(H3,12,13,14)

InChI Key

BCVHYVFPIDZGQS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2=NNC(=C2)N

Origin of Product

United States

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